molecular formula C12H13N5O4 B15220457 (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile

(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile

Cat. No.: B15220457
M. Wt: 291.26 g/mol
InChI Key: BRDWIEOJOWJCLU-DLYFRVTGSA-N
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Description

(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine ring, multiple hydroxyl groups, and a nitrile group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolo[2,1-f][1,2,4]triazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions or by using protecting group strategies followed by deprotection.

    Incorporation of the nitrile group: This step may involve nucleophilic substitution reactions or cyanation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of purification techniques: such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Aldehydes, ketones, or carboxylic acids.

    Reduction products: Primary or secondary amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with nucleic acid synthesis: Inhibiting the replication of viruses or cancer cells.

    Inducing oxidative stress: Leading to cell death in targeted cells.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile: can be compared with other compounds containing pyrrolo[2,1-f][1,2,4]triazine rings or similar functional groups.

Uniqueness

    Unique structural features: The combination of the pyrrolo[2,1-f][1,2,4]triazine ring, multiple hydroxyl groups, and a nitrile group.

    Distinct reactivity: The specific arrangement of functional groups leads to unique chemical reactivity and biological activity.

This article provides a general overview of the compound. For detailed and specific information, consulting scientific literature and research articles is recommended.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9+,10-,12-/m1/s1

InChI Key

BRDWIEOJOWJCLU-DLYFRVTGSA-N

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@@]3([C@@H]([C@H]([C@H](O3)CO)O)O)C#N)N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N

Origin of Product

United States

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